3-Amino-L-tyrosine HCl hydrate 3-Amino-L-tyrosine HCl hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13561500
InChI: InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2
SMILES: C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl
Molecular Formula: C9H16Cl2N2O4
Molecular Weight: 287.14 g/mol

3-Amino-L-tyrosine HCl hydrate

CAS No.:

Cat. No.: VC13561500

Molecular Formula: C9H16Cl2N2O4

Molecular Weight: 287.14 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-L-tyrosine HCl hydrate -

Specification

Molecular Formula C9H16Cl2N2O4
Molecular Weight 287.14 g/mol
IUPAC Name 2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride
Standard InChI InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2
Standard InChI Key ITQBVYBSXFBTJX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Amino-L-tyrosine HCl hydrate is systematically named 2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride monohydrate. Its IUPAC condensed notation is H-DL-Tyr(3-NH2)-OH\cdotp2HCl\cdotpH2O\text{H-DL-Tyr(3-NH}_2\text{)-OH·2HCl·H}_2\text{O} . The compound exists as a racemic mixture (DL-form) unless specified otherwise, with the L-enantiomer being biologically relevant due to its compatibility with enzymatic systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight287.14 g/mol
Density1.42 g/cm³
Boiling Point427.9°C at 760 mmHg
CAS Number23279-22-3
SolubilityWater-soluble (hydrate form)

Structural Features

The molecule comprises a tyrosine backbone with critical modifications:

  • Amino Group at C3: Introduces an additional nucleophilic site, altering reactivity compared to native tyrosine.

  • Hydrochloride Salts: Enhance solubility and stability, making the compound suitable for aqueous biochemical assays .

  • Hydrate Component: Stabilizes the crystalline structure, as evidenced by thermogravimetric analyses showing dehydration at ~100–150°C .

The 3D conformation, resolved via PubChem’s computational models, reveals a planar aromatic ring with the amino and hydroxyl groups in para positions, facilitating interactions with enzymes like tyrosine hydroxylase .

Synthesis and Derivitization Pathways

Production from L-Tyrosine

The synthesis of 3-amino-L-tyrosine HCl hydrate begins with L-tyrosine, a non-essential amino acid derived from phenylalanine. Key steps include:

  • Nitration: Introduction of a nitro group at the C3 position using nitric acid, followed by reduction to an amino group via catalytic hydrogenation.

  • Hydrochloride Formation: Treatment with hydrochloric acid to convert the free base into a stable hydrochloride salt.

  • Hydration: Crystallization from aqueous media to incorporate water molecules into the lattice .

This pathway ensures retention of the amino acid’s chiral center while introducing functional groups critical for downstream applications.

Mechanistic Roles in Biochemical Systems

Catecholamine Biosynthesis

3-Amino-L-tyrosine HCl hydrate acts as a substrate analog in dopamine and norepinephrine synthesis pathways. Its amino group at C3 competes with native tyrosine for binding to tyrosine hydroxylase (Ki=12.3±1.5μMK_i = 12.3 \pm 1.5 \, \mu\text{M}), inhibiting catecholamine production in in vitro models. This property has been exploited to study Parkinson’s disease mechanisms, where dopamine deficiency is pathological .

Antioxidant Activity

The compound’s phenolic hydroxyl group confers radical-scavenging capabilities, with an IC₅₀ of 18.6μM18.6 \, \mu\text{M} against DPPH radicals . Comparative studies show 30% greater efficacy than unmodified tyrosine, likely due to enhanced electron donation from the C3 amino group.

Research and Pharmaceutical Applications

Neurological Studies

In rodent models, intraperitoneal administration (50 mg/kg) of 3-amino-L-tyrosine HCl hydrate reduced striatal dopamine levels by 40%, mimicking Parkinsonian symptoms. These findings underscore its utility in probing neurotransmitter dynamics and testing neuroprotective agents.

Drug Development

Preliminary trials highlight its potential as a prodrug for targeting brain tumors. The compound’s ability to cross the blood-brain barrier (BBB permeability coefficient = 1.2×104cm/s1.2 \times 10^{-4} \, \text{cm/s}) enables delivery of chemotherapeutic agents conjugated to its amino groups .

Table 2: Key Research Applications

ApplicationModel SystemOutcomeSource
Neurotransmitter InhibitionIn vitro neurons45% reduction in dopamine synthesis
Antioxidant TherapyCell-free assay78% ROS scavenging at 50 µM
Prodrug DeliveryMurine glioma2.5-fold tumor reduction vs. control

Challenges and Limitations

Stability Issues

The hydrate form exhibits hygroscopicity, gaining up to 5% mass under high humidity (RH >80%), which complicates long-term storage . Lyophilization improves stability but may alter crystallinity, reducing solubility by ~20% .

Bioavailability Constraints

Oral administration in humans results in <10% bioavailability due to first-pass metabolism. Structural analogs with methylated amino groups are under investigation to enhance metabolic resistance.

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